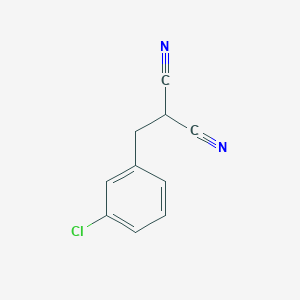

(3-Chlorobenzyl)malononitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2 |

|---|---|

Molecular Weight |

190.63 g/mol |

IUPAC Name |

2-[(3-chlorophenyl)methyl]propanedinitrile |

InChI |

InChI=1S/C10H7ClN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-3,5,9H,4H2 |

InChI Key |

GICVRZNMESRSHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Chlorobenzyl Malononitrile

Established Synthetic Routes to (3-Chlorobenzyl)malononitrile

The preparation of this compound can be approached through two primary strategies: a conventional two-step synthesis involving an unsaturated intermediate, and a more streamlined one-pot reductive alkylation.

Conventional Multistep Syntheses

The most common multistep route to this compound involves a two-stage process: the Knoevenagel condensation followed by a reduction of the resulting carbon-carbon double bond.

Stage 1: Knoevenagel Condensation This initial step involves the reaction of 3-chlorobenzaldehyde (B42229) with malononitrile (B47326). The reaction is a classic Knoevenagel condensation, which is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. bhu.ac.in This condensation is typically catalyzed by a weak base, such as an amine, to produce the unsaturated intermediate, (3-chlorobenzylidene)malononitrile. researchgate.net

Stage 2: Reduction The intermediate, (3-chlorobenzylidene)malononitrile, possesses a reactive α,β-unsaturated system. The double bond is then selectively reduced to a single bond to yield the final saturated product, this compound. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄). organic-chemistry.orgresearchgate.net This two-step approach allows for the isolation and purification of the intermediate, which can be advantageous for ensuring the final product's purity.

Table 1: Overview of Conventional Multistep Synthesis

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Knoevenagel Condensation | 3-Chlorobenzaldehyde, Malononitrile | Amine Base (e.g., Piperidine, Diethylamine) | (3-Chlorobenzylidene)malononitrile |

| 2 | Reduction | (3-Chlorobenzylidene)malononitrile | Sodium Borohydride (NaBH₄) | This compound |

One-Pot Reaction Strategies

To improve efficiency and reduce waste, one-pot procedures have been developed for the synthesis of substituted benzylmalononitriles. organic-chemistry.org This approach, known as reductive alkylation, combines the Knoevenagel condensation and the subsequent reduction into a single, continuous process without isolating the intermediate. researchgate.net

In this strategy, 3-chlorobenzaldehyde and malononitrile are first condensed in a suitable solvent, such as ethanol, often with water acting as a catalyst for the condensation step. organic-chemistry.org After the formation of the (3-chlorobenzylidene)malononitrile intermediate in situ, a reducing agent like sodium borohydride is added directly to the reaction mixture. The reducing agent then selectively reduces the carbon-carbon double bond to afford this compound. organic-chemistry.orgresearchgate.net This method offers significant advantages by saving time, reducing solvent usage, and simplifying the workup procedure, often leading to high yields of the desired product. organic-chemistry.org

Mechanistic Analysis of Key Synthesis Steps

The synthesis of this compound is fundamentally governed by base-catalyzed reactions that activate the malononitrile reactant. The choice of base is critical as it influences reaction rates and pathways.

Base-Catalyzed Reactions and Base Selection

The core of the synthesis is the Knoevenagel condensation, a reaction that hinges on the generation of a carbanion from an active methylene compound. rsc.orgnih.gov The two strongly electron-withdrawing nitrile (-CN) groups on the malononitrile molecule significantly increase the acidity of the methylene (CH₂) protons, making them susceptible to deprotonation by a base. preprints.org

The general mechanism proceeds as follows:

Deprotonation: A base removes a proton from the central carbon of malononitrile, creating a resonance-stabilized carbanion (enolate). youtube.com

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.

Intermediate Formation: This attack forms an unstable alkoxide intermediate.

Dehydration: The intermediate is protonated and subsequently undergoes dehydration (loss of a water molecule) to form the stable, conjugated product, (3-chlorobenzylidene)malononitrile. organic-chemistry.org

The subsequent reduction step in either the multistep or one-pot synthesis involves the nucleophilic addition of a hydride ion (from a reducing agent like NaBH₄) to the β-carbon of the α,β-unsaturated nitrile, followed by protonation to yield the final saturated product.

While amine bases are common, various inorganic bases can also effectively catalyze the Knoevenagel condensation. Weak inorganic bases such as sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) have been shown to catalyze the reaction between aromatic aldehydes and malononitrile, often in aqueous media. researchgate.net These bases are considered environmentally benign and facilitate an easy workup, as the product often precipitates from the aqueous solution. researchgate.net

Stronger inorganic bases like sodium hydroxide (NaOH) are also utilized, sometimes in the workup phase of the reaction to treat the mother liquor after product filtration. chemicalbook.comchemicalbook.com The use of hydrotalcites, which are layered double hydroxides, as solid base catalysts has also been explored for Knoevenagel condensations, offering advantages in terms of catalyst reusability and reduced environmental impact. ias.ac.in

Alkali metal alkoxides, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), are strong bases that are highly effective at deprotonating active methylene compounds like malononitrile. Their use can significantly accelerate the initial carbanion formation, thereby driving the condensation reaction forward. While highly effective, these strong bases can sometimes promote side reactions, making milder catalysts like amines preferable for certain applications. google.comgoogle.com

Similarly, alkali metal amides, such as sodium amide (NaNH₂), are exceptionally strong bases capable of quantitative deprotonation of malononitrile. However, their high reactivity and sensitivity to moisture often limit their practical application in standard laboratory syntheses of this type, where milder and easier-to-handle bases are sufficient to achieve high yields.

Table 2: Comparison of Base Catalysts for Knoevenagel Condensation

| Base Type | Examples | Strength | Typical Conditions | Advantages |

| Organic Amines | Piperidine, Diethylamine, Pyridine (B92270) | Weak to Moderate | Organic solvent (e.g., ethanol, methanol) or water; Room temp. to 50°C google.comgoogle.comnih.gov | Good yields, mild conditions, widely used. preprints.org |

| Inorganic Carbonates | K₂CO₃, NaHCO₃ | Weak | Aqueous media; Room temperature researchgate.net | Environmentally friendly ("green"), simple workup. researchgate.net |

| Inorganic Hydroxides | NaOH, KOH | Strong | Often used in workup/recycling of filtrate chemicalbook.com | Cost-effective, strong base for specific applications. |

| Alkali Metal Alkoxides | NaOEt, KOtBu | Strong | Anhydrous organic solvents | High reactivity, rapid deprotonation. |

Organic Bases in Reaction Facilitation (e.g., DMAP, DBU, DABCO)

While the use of traditional organic bases like piperidine and diethylamine is well-documented in the synthesis of related benzylidenemalononitriles, the application of other organic bases such as 4-Dimethylaminopyridine (DMAP), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,4-Diazabicyclo[2.2.2]octane (DABCO) in the synthesis of this compound is less specifically detailed in the available literature. However, the catalytic activity of these bases in Knoevenagel condensations, in general, suggests their potential utility.

DMAP (4-Dimethylaminopyridine) is a highly efficient acylation catalyst and a moderately strong base. Its application in Knoevenagel-type reactions, while plausible, is not extensively reported for the specific synthesis of this compound.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, sterically hindered amidine base that is widely used in various organic transformations, including dehydrohalogenations and condensations. The DBU/water complex has been shown to be an effective catalytic system for Knoevenagel condensations of various aldehydes and active methylene compounds, offering excellent yields at room temperature. Although specific data for 3-chlorobenzaldehyde is not provided, the broad applicability of this system suggests it could be a viable method.

DABCO (1,4-Diazabicyclo[2.2.2]octane) is a bicyclic tertiary amine that functions as a non-nucleophilic base and is a known catalyst for various reactions, including the Knoevenagel condensation. Its catalytic efficiency in promoting the reaction between aromatic aldehydes and active methylene compounds is well-established, often providing good to excellent yields under mild conditions.

Table 1: Illustrative Examples of Organic Base-Catalyzed Knoevenagel Condensations

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 4-Chlorobenzaldehyde | Malononitrile | DBU/H₂O | Water | Room Temp. | 20 min | 96 |

| Benzaldehyde | Malononitrile | DABCO | Ethanol | Room Temp. | 5 min | 100 |

Organometallic Reagent Involvement in Synthetic Transformations

The involvement of organometallic reagents in the direct synthesis of this compound is not a commonly reported pathway. The primary route remains the Knoevenagel condensation. However, organometallic reagents are fundamental in a vast array of organic transformations, and their potential application in alternative synthetic strategies towards this compound or its precursors can be considered.

Grignard reagents (organomagnesium halides) and organolithium reagents are powerful nucleophiles and strong bases. Their typical reactions with nitriles lead to the formation of ketones after hydrolysis. A direct reaction of a 3-chlorobenzyl Grignard or organolithium reagent with a cyanogen source could theoretically produce the target molecule, but this is not a standard or efficient method for this class of compounds.

Organozinc and organocopper (cuprates) reagents are generally softer nucleophiles than their magnesium and lithium counterparts. They are widely used in conjugate additions and cross-coupling reactions. While copper catalysts are known to be involved in cyanation reactions, a direct copper-catalyzed synthesis of this compound from a benzyl (B1604629) halide and a cyanide source is not a conventional approach. Organozinc reagents, often used in conjunction with palladium or nickel catalysts (Negishi coupling), are versatile for forming carbon-carbon bonds but are not typically employed for the synthesis of benzylidenemalononitriles.

Solvent Effects and Reaction Medium Optimization Studies

The choice of solvent can significantly impact the rate and yield of the Knoevenagel condensation. A variety of solvents have been explored for the synthesis of benzylidenemalononitriles, ranging from polar protic and aprotic solvents to solvent-free conditions.

Water: Increasingly utilized as a green solvent, water has been shown to be an effective medium for the Knoevenagel condensation, often leading to high yields and simplified work-up procedures. The hydrophobic effect can play a role in bringing the reactants together.

Ethanol and Methanol: These polar protic solvents are commonly used and generally provide good yields.

Solvent-Free Conditions: Performing the reaction without a solvent, often with grinding or milling (mechanochemistry), is a key green chemistry approach that minimizes waste and can lead to high yields in short reaction times.

Table 2: Effect of Solvent on the Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

| Aldehyde | Catalyst | Solvent | Temperature | Yield (%) |

| 4-Chlorobenzaldehyde | Piperidine | Water | 50°C | >99 |

| Benzaldehyde | Diethylamine | Ethanol | Reflux | High |

| 4-Nitrobenzaldehyde | None | Solvent-free (grinding) | Room Temp. | High |

Temperature and Stoichiometric Control in Synthesis

Control of reaction temperature is crucial for optimizing the yield and minimizing side reactions in the synthesis of this compound. The Knoevenagel condensation is often exothermic, and in some cases, cooling may be necessary to maintain a desired temperature range.

The stoichiometry of the reactants, 3-chlorobenzaldehyde and malononitrile, is typically a 1:1 molar ratio. However, a slight excess of one reactant may be used to drive the reaction to completion, depending on the specific conditions and catalyst employed. The catalyst is used in catalytic amounts, typically ranging from a few mol% to a larger quantity depending on its activity.

Advanced Synthetic Protocols and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods. For the Knoevenagel condensation, this has led to the exploration of advanced protocols that align with the principles of green chemistry.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields. This method can be particularly effective in heterogeneous reaction mixtures.

Mechanochemical Synthesis: As mentioned earlier, conducting the reaction by grinding the solid reactants together, sometimes with a liquid additive (liquid-assisted grinding), is a highly efficient and solvent-free method. This technique can lead to the formation of highly crystalline products directly.

Use of Green Catalysts: Research has focused on employing more environmentally friendly and recyclable catalysts. This includes the use of natural catalysts, such as agro-waste extracts, and heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Chemo-, Regio-, and Stereoselective Synthesis Research

Achieving high selectivity is crucial in the synthesis of complex organic molecules like this compound. Research efforts are directed toward controlling the chemical reactivity of different functional groups, the position of bond formation, and the spatial orientation of atoms.

Chemoselectivity: The primary chemoselectivity challenge lies in the reduction of the (3-chlorobenzylidene)malononitrile intermediate. The reducing agent must selectively act on the alkene C=C bond while leaving the two nitrile (C≡N) groups and the aromatic carbon-chlorine (C-Cl) bond intact. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature is a common method. Alternatively, hydride reagents such as sodium borohydride (NaBH₄), sometimes in the presence of transition metal salts, can achieve this selective reduction.

Regioselectivity: The regioselectivity of the synthesis is determined by the starting materials. Using 3-chlorobenzaldehyde for the Knoevenagel condensation or 3-chlorobenzyl halide for the alkylation ensures the chloro-substituent is correctly positioned at the meta-position of the benzene (B151609) ring. The reaction mechanism does not involve intermediates that would allow for rearrangement of the substituent on the aromatic ring.

Stereoselectivity: The target molecule, this compound, possesses a prochiral center at the benzylic carbon. Therefore, the development of an asymmetric synthesis to produce a single enantiomer is an important research area. This can be achieved through several strategies:

Asymmetric Reduction: The enantioselective hydrogenation of the prochiral intermediate, (3-chlorobenzylidene)malononitrile, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands).

Asymmetric Alkylation: The use of a chiral phase-transfer catalyst in the direct alkylation pathway could induce enantioselectivity, creating an excess of one enantiomer over the other. Research into the asymmetric synthesis of related benzyl-substituted compounds provides a foundation for developing these specialized methods. usm.edunih.gov

Sustainable Synthesis Methodologies (e.g., solvent-free, microwave-assisted)

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The Knoevenagel condensation step is particularly well-suited for microwave irradiation, which often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. sphinxsai.comnih.gov The efficient heat transfer achieved through dielectric heating allows for rapid and uniform heating of the reaction mixture. nih.gov Several studies have demonstrated the successful synthesis of various benzylidenemalononitrile (B1330407) compounds using microwave irradiation, often in environmentally benign solvents like water or ethanol, and sometimes without any catalyst. eurekaselect.comresearchgate.net

| Method | Reactants | Solvent | Reaction Time | Yield | Reference |

| Microwave-Assisted | Aromatic Aldehydes, Malononitrile | Water | 30 min | 77-95% | eurekaselect.comresearchgate.net |

| Conventional | Benzil, Urea (B33335) | Ethanol | ~3 hours | Lower | sphinxsai.com |

| Microwave-Assisted | Benzil, Urea | Ethanol | 10 min | Higher | sphinxsai.com |

Solvent-Free Synthesis:

Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product work-up. nih.gov The Knoevenagel condensation can be performed under solvent-free conditions by grinding the solid reactants together, sometimes with a catalytic amount of a base. This mechanochemical approach is energy-efficient and environmentally friendly. cmu.edu Alternatively, microwave-assisted synthesis can also be carried out under solvent-free ("neat") conditions, where the reactants absorb the microwave energy directly. ijpsjournal.comresearchgate.net This combination represents a highly efficient and sustainable approach to synthesizing the (3-chlorobenzylidene)malononitrile intermediate. nih.gov

Chemical Reactivity and Derivatization Studies of 3 Chlorobenzyl Malononitrile

Reactions of the Malononitrile (B47326) Moiety

The malononitrile group, -CH(CN)₂, is the primary center for nucleophilic and condensation-type reactions. The two strongly electron-withdrawing nitrile groups significantly increase the acidity of the methine proton, facilitating the formation of a stabilized carbanion. This carbanion is a potent nucleophile, while the nitrile carbons themselves are electrophilic centers susceptible to attack by other nucleophiles.

Nucleophilic Additions and Condensation Reactions

The reactivity of the malononitrile moiety is twofold: the nitrile groups can act as electrophiles, and the deprotonated central carbon can act as a nucleophile.

Reactions at the Nitrile Carbon: The polarized carbon-nitrogen triple bond of the nitrile groups is electrophilic and can undergo nucleophilic addition. libretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form imine anions, which upon hydrolysis yield ketones. chemistrysteps.comlibretexts.org Similarly, reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) results in the reduction of both nitrile groups to primary amines. libretexts.orgopenstax.org

Reactions of the Activated Methine Carbon: The methine proton is readily abstracted by a base to generate a resonance-stabilized carbanion. This nucleophilic species can participate in various condensation reactions. A prominent example is the Michael addition, where the carbanion adds to the β-carbon of α,β-unsaturated carbonyl compounds or other electron-deficient alkenes in a conjugate addition fashion. wikipedia.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation. Another class of reactions is the Thorpe reaction, a base-catalyzed self-condensation of nitriles. wikipedia.org While the intermolecular version is less relevant here, the principles of nitrile activation and nucleophilic attack by the α-carbon are central.

Table 1: Nucleophilic Reactions at the Malononitrile Moiety

| Reaction Type | Reagent/Conditions | Functional Group Transformation | Product Type |

|---|

| Addition to Nitrile | 1. RMgX or RLi 2. H₃O⁺ | -C≡N → -C(=O)R | Ketone | | Reduction of Nitrile | 1. LiAlH₄ 2. H₂O | -C≡N → -CH₂NH₂ | Primary Amine | | Michael Addition | Base, R'CH=CHCOR" | -CH(CN)₂ → -C(CN)₂(CH(R')CH₂COR") | Adduct (1,5-dicarbonyl derivative) | | Thorpe Reaction | Base (e.g., NaOEt) | Intermolecular self-condensation | Enamine / Iminonitrile |

Alkylation and Acylation Reactions at the Activated Methylene (B1212753) Carbon

The term "activated methylene carbon" is used here to refer to the methine carbon of the malononitrile group, which demonstrates analogous reactivity. The generation of the carbanion from (3-chlorobenzyl)malononitrile using a suitable base (e.g., sodium ethoxide, sodium hydride) creates a potent nucleophile. This nucleophile can readily react with various electrophiles.

Alkylation: In the presence of a base, the compound can be alkylated by reacting the resulting carbanion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) through a standard Sₙ2 mechanism. This results in the formation of a quaternary carbon center, substituting the acidic methine proton with an alkyl group.

Acylation: Similarly, reaction with acyl halides or anhydrides leads to the formation of acylated products. The carbanion attacks the electrophilic carbonyl carbon of the acylating agent, yielding a β-ketodinitrile derivative after the displacement of the leaving group.

These reactions are fundamental in synthetic chemistry for building more complex molecular frameworks from simple malononitrile precursors.

Knoevenagel Condensation and Related Reactivity

The Knoevenagel condensation is a cornerstone reaction of compounds possessing an active methylene group (Z-CH₂-Z'), which condenses with an aldehyde or ketone to form a new carbon-carbon double bond. nih.gov However, this compound itself, having an active methine group (-CH(CN)₂), is already the product of a substitution reaction on malononitrile and cannot undergo a subsequent Knoevenagel condensation with a carbonyl compound, as it lacks the necessary two acidic protons on the central carbon.

The "related reactivity" of this compound stems from the nucleophilic character of its carbanion, as discussed previously. The most relevant reaction in this context is the Michael addition . wikipedia.orglibretexts.org This reaction can be viewed as a conjugate analogue to the carbonyl addition seen in the Knoevenagel condensation.

Mechanism of Michael Addition:

Deprotonation: A base removes the acidic proton from the methine carbon of this compound to form a stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the electrophilic β-carbon of an α,β-unsaturated system (the Michael acceptor).

Protonation: The resulting enolate intermediate is protonated during workup to yield the final 1,4-addition product.

This pathway allows for the extension of the carbon chain and the introduction of new functional groups, demonstrating the synthetic utility of the activated methine group in a context related to, but distinct from, the Knoevenagel condensation.

Reactions Involving the Chlorobenzyl Substructure

The chlorobenzyl group offers a second major site for chemical modification: the aromatic ring. The reactivity of the ring is governed by the electronic effects of its two substituents, the chlorine atom and the malononitrile-containing alkyl group.

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The regiochemical outcome of such a reaction on the this compound ring is determined by the combined directing effects of the existing substituents.

Chloro Group (-Cl): The chlorine atom is a deactivating substituent due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance (+R), stabilizing the cationic intermediates (arenium ions) formed during ortho and para attack. msu.edulibretexts.org

Substituted Alkyl Group (-CH₂CH(CN)₂): This group is deactivating due to the strong inductive pull of the two nitrile groups. Electron-withdrawing alkyl groups are typically meta-directors because they destabilize the arenium ion intermediates for ortho and para attack more than for meta attack. msu.edu

The outcome of an EAS reaction (e.g., nitration, halogenation, Friedel-Crafts reaction) depends on the interplay of these conflicting directing effects. The ring is significantly deactivated to electrophilic attack compared to benzene (B151609). Substitution would likely lead to a mixture of isomers, with the precise ratio depending on the specific reaction conditions and the relative strengths of the directing effects.

Table 2: Directing Effects of Substituents on the Aromatic Ring for EAS

| Substituent | Position on Ring | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Preference |

|---|---|---|---|---|---|

| -Cl | C3 | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para (to C3) |

| -CH₂CH(CN)₂ | C1 | -I (Withdrawing) | None | Deactivating | meta (to C1) |

Investigations into Reaction Kinetics and Thermodynamics

We are therefore unable to generate the requested article at this time. Further original research would be required to establish the chemical behaviors outlined in the prompt for this compound.

Mechanistic Elucidation Through Advanced Chemical Analysis

Spectroscopic Techniques for Reaction Intermediate Identification

Real-time monitoring of chemical reactions using spectroscopic methods allows for the detection and characterization of transient species that are key to elucidating the reaction pathway.

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for tracking the progress of the Knoevenagel condensation in real-time. These non-invasive techniques provide structural information about reactants, intermediates, and products as they form and are consumed in the reaction mixture.

In a typical in-situ NMR experiment for the synthesis of (3-Chlorobenzyl)malononitrile, the reaction is carried out directly within an NMR tube. By acquiring spectra at regular intervals, the disappearance of the aldehyde proton signal of 3-chlorobenzaldehyde (B42229) and the methylene (B1212753) proton signal of malononitrile (B47326) can be monitored, along with the emergence of signals corresponding to the vinyl proton of the final product. More importantly, signals from transient intermediates, such as the aldol (B89426) addition product, may be observed. The chemical shifts and coupling constants of these transient signals provide valuable structural information. For instance, the formation of the aldol intermediate, 2-(hydroxy(3-chlorophenyl)methyl)malononitrile, can be confirmed by the appearance of characteristic signals for the methine and hydroxyl protons.

In-situ IR spectroscopy complements NMR by providing information about the changes in functional groups during the reaction. The reaction can be monitored using an attenuated total reflectance (ATR) probe immersed in the reaction vessel. Key vibrational bands that are tracked include the C=O stretch of the 3-chlorobenzaldehyde, the C≡N stretch of malononitrile, and the C=C stretch of the this compound product. The formation of the aldol intermediate can be inferred by the appearance of a broad O-H stretching band. The table below summarizes the characteristic IR frequencies for the key species involved in the reaction.

| Compound | Functional Group | Characteristic IR Frequency (cm⁻¹) |

| 3-Chlorobenzaldehyde | C=O (aldehyde) | 1700-1720 |

| Malononitrile | C≡N (nitrile) | 2250-2270 |

| Aldol Intermediate | O-H (hydroxyl) | 3200-3600 (broad) |

| This compound | C=C (alkene) | 1620-1640 |

| This compound | C≡N (nitrile) | 2220-2240 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass spectrometry (MS) is an exceptionally sensitive technique for identifying reaction intermediates, even at very low concentrations. rsc.org By coupling a mass spectrometer to the reaction vessel, it is possible to sample the reaction mixture over time and detect the molecular ions of the various species present. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques well-suited for this purpose, as they can ionize molecules directly from the liquid phase with minimal fragmentation. uniroma1.it

In the context of the synthesis of this compound, mass spectrometry can be used to detect the deprotonated malononitrile anion (carbanion), which is a key nucleophilic intermediate. The aldol addition intermediate can also be observed, as can the final product. By monitoring the intensities of the corresponding mass-to-charge ratio (m/z) signals over time, a kinetic profile of the reaction can be constructed. The table below lists the expected m/z values for key ionic intermediates and the product.

| Species | Formula | Expected m/z (Negative Ion Mode) |

| Malononitrile Anion | C₃H₁N₂⁻ | 65.02 |

| Aldol Intermediate | C₁₀H₆ClN₂O⁻ | 205.02 |

| This compound | C₁₀H₄ClN₂⁻ | 187.01 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational Chemistry for Mechanistic Pathway Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means of investigating reaction mechanisms at the molecular level. rsc.org These methods can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.

The Knoevenagel condensation proceeds through a series of steps, each with its own transition state and associated energy barrier. DFT calculations can be employed to locate the transition state structures and compute their energies. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of that particular step. For the reaction between 3-chlorobenzaldehyde and malononitrile, the key steps that are computationally investigated include the deprotonation of malononitrile, the nucleophilic attack of the malononitrile carbanion on the aldehyde, and the final dehydration step.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Deprotonation of Malononitrile | 5-10 |

| 2 | Nucleophilic Attack | 10-15 |

| 3 | Dehydration | 15-20 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers. The values are illustrative and based on typical Knoevenagel condensations.

By combining the energies of all the reactants, intermediates, transition states, and products, a comprehensive reaction energy landscape can be constructed. This landscape provides a visual representation of the entire reaction pathway, showing the relative stabilities of all species and the energy barriers that must be overcome to proceed from reactants to products.

The reaction energy profile for the synthesis of this compound would start with the reactants (3-chlorobenzaldehyde and malononitrile), proceed through the malononitrile carbanion and the aldol addition intermediate, and end with the final product and water. Each stationary point on the landscape corresponds to a stable or transient species, and the peaks represent the transition states. Mapping this landscape allows for a detailed understanding of the thermodynamics and kinetics of the reaction, highlighting the most stable intermediates and the highest energy barriers. This detailed mechanistic insight is crucial for the rational design of more efficient catalytic systems and for controlling the selectivity of the reaction.

Spectroscopic and Structural Characterization Methodologies in Research

Advanced NMR Spectroscopic Studies for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For derivatives of (3-Chlorobenzyl)malononitrile, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR, the vinylic proton of the benzylidene moiety typically appears as a singlet, with its chemical shift influenced by the substituents on the aromatic ring. The protons on the 3-chlorophenyl group exhibit complex splitting patterns due to their meta-relationship. Analysis of the ortho and para isomers, 2-((2-chlorophenyl)methylene)malononitrile and 2-((4-chlorophenyl)methylene)malononitrile, provides a framework for predicting the spectrum of the meta isomer. For instance, the aromatic protons in the 4-chloro derivative often show a simpler doublet of doublets pattern, whereas the 2-chloro and 3-chloro isomers display more complex multiplets due to lower symmetry. rsc.org

¹³C NMR spectroscopy is crucial for identifying all carbon atoms, including the quaternary carbons of the nitrile groups and the double bond. The chemical shifts of the nitrile carbons (C≡N) are highly characteristic. The positions of the aromatic carbon signals are diagnostic of the substitution pattern, with the carbon atom bonded to the chlorine atom showing a distinct shift.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive assignment of all proton and carbon signals, especially for the complex aromatic region, by revealing proton-proton and proton-carbon correlations through two and three bonds.

| Compound | Aromatic Protons (δ ppm) | Vinylic Proton (δ ppm) | Nitrile Carbons (C≡N) (δ ppm) | Other Key Carbons (δ ppm) |

|---|---|---|---|---|

| 2-((2-chlorophenyl)methylene)malononitrile | 7.80 (d), 7.71 (d) | 7.74 (s) | 113.4, 112.3 | 158.4 (C=C), 133.1, 131.8, 129.9, 129.6, 83.5 (C=C) |

| 2-((4-chlorophenyl)methylene)malononitrile | 7.78 (m), 7.69 (d) | - | 114.6, 113.5 | 159.6 (C=C), 134.2, 132.9, 131.1, 130.8, 84.6 (C=C) |

| 2-((3-chlorophenyl)methylene)malononitrile (Expected) | Complex multiplet ~7.4-7.9 | Singlet ~7.7-7.8 | ~112-114 | Signals for C-Cl, aromatic, and vinyl carbons consistent with meta-substitution. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for 2-((3-chlorophenyl)methylene)malononitrile is not widely published, analysis of closely related derivatives like 2-(4-methylbenzylidene)malononitrile (B52347) offers significant insight into the expected structural features.

Studies on such derivatives reveal that the benzylidenemalononitrile (B1330407) unit is nearly planar. researchgate.net This planarity suggests significant electronic conjugation across the molecule, from the aromatic ring through the double bond to the nitrile groups. The C-C-C angle of the malononitrile fragment is typically found to be around 113.5°. researchgate.net In the crystal lattice, molecules often arrange in stacking patterns, though significant intermolecular interactions are not always present. researchgate.net This structural information is vital for understanding the material's physical properties and for designing new materials.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Planarity (r.m.s. deviation) | 0.023 Å |

| Malononitrile C-C-C Angle | 113.54 (13)° |

| Crystal System | Triclinic |

| Space Group | P-1 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule. For 2-((3-chlorophenyl)methylene)malononitrile, the spectrum is dominated by several characteristic absorption bands.

The most prominent and diagnostic peak is the C≡N (nitrile) stretching vibration, which appears as a strong, sharp band in the region of 2220-2230 cm⁻¹. rsc.org The presence of this band is a clear indicator of the malononitrile moiety. The C=C stretching vibration from the alkene portion of the benzylidene group is found around 1550-1610 cm⁻¹. rsc.org

The aromatic ring gives rise to several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1490-1595 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹, with its exact position being characteristic of the substitution pattern on the benzene (B151609) ring. Raman spectroscopy can be particularly useful for observing the more symmetric vibrations of the molecule, such as the symmetric stretching of the benzene ring, which may be weak in the IR spectrum. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3030 - 3100 | Medium-Weak |

| Nitrile (C≡N) | Stretching | 2220 - 2230 | Strong, Sharp rsc.org |

| Alkene (C=C) | Stretching | 1550 - 1610 | Medium rsc.org |

| Aromatic (C=C) | Stretching | 1490 - 1595 | Medium-Strong |

| Aryl-Cl (C-Cl) | Stretching | 700 - 800 | Strong |

Chiroptical Spectroscopy for Enantiomeric Studies of Chiral Derivatives

The parent compound, 2-((3-chlorophenyl)methylene)malononitrile, is achiral and therefore does not exhibit chiroptical properties. However, chiroptical spectroscopy would become a critical analytical tool for the study of its chiral derivatives. Chirality could be introduced into the molecular framework through several synthetic strategies, such as the asymmetric reduction of the C=C double bond to create a stereocenter at the benzylic carbon, or by the attachment of a chiral auxiliary to the aromatic ring.

For such chiral derivatives, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be indispensable.

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left- and right-circularly polarized light in the UV-Visible range. The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. It would be used to assign the absolute stereochemistry (R/S) of a chiral center by comparing experimental spectra to those predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD provides stereochemical information from the infrared region of the spectrum. It offers a more detailed probe of molecular structure by measuring the differential absorption of circularly polarized light for each vibrational mode. This would allow for a nuanced conformational analysis of the chiral derivatives in solution.

Theoretical and Computational Investigations of 3 Chlorobenzyl Malononitrile and Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of (3-Chlorobenzyl)malononitrile. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that helps in understanding the reactivity of molecules. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.comucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorobenzyl ring, while the LUMO would likely be centered on the electron-withdrawing malononitrile (B47326) group. The specific energies of these orbitals determine the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzylidene Malononitrile Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is illustrative for a typical benzylidene malononitrile derivative and not specific to this compound due to the absence of published computational data for this specific compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. ias.ac.inmdpi.com The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. ias.ac.in Negative potential regions (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com

In the case of this compound, the MEP surface would likely show a negative potential around the nitrogen atoms of the nitrile groups and the chlorine atom, indicating these as sites for potential hydrogen bonding or other electrophilic interactions. ias.ac.in The hydrogen atoms of the benzene (B151609) ring would exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. aip.orgresearchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as solvent molecules or crystal lattice neighbors. nih.govsemanticscholar.org

By simulating the molecule's dynamics, researchers can identify the most stable conformations (lowest energy states) and the energy barriers between different conformations. iaea.orgrsc.orgnih.gov This is crucial for understanding its shape-dependent properties and interactions. MD simulations also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's behavior in condensed phases. mdpi.comnsf.govrsc.orgresearchgate.net

Docking and Molecular Modeling Studies of Compound Interactions with Biological Targets in vitro

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.orgmdpi.com This method is extensively used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or nucleic acid. acs.orgnih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com For instance, derivatives of benzylidene malononitrile have been studied for their potential as kinase inhibitors, and docking studies can reveal the specific binding modes within the ATP-binding pocket of enzymes like EGFR and HER-2. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.govjst.go.jpresearchgate.net These models are built using a set of known compounds and their measured activities or properties.

The foundation of any QSAR or QSPR model is the generation of molecular descriptors. researchgate.net These are numerical values that represent different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. researchgate.net A wide variety of descriptors can be calculated, ranging from simple constitutional descriptors (e.g., molecular weight, number of atoms) to more complex quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.netmdpi.com

Once a large set of descriptors is generated, a crucial step is to select the most relevant ones that correlate well with the activity or property of interest. This is typically achieved using statistical methods to build a predictive model. For a series of substituted benzylidene malononitriles, descriptors could include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobic parameters (e.g., logP). nih.gov

Applications and Utility of 3 Chlorobenzyl Malononitrile in Synthetic Organic Chemistry

(3-Chlorobenzyl)malononitrile as a Versatile Synthetic Building Block

The unique chemical architecture of this compound, characterized by the presence of electrophilic and nucleophilic centers, renders it an ideal candidate for the construction of diverse molecular frameworks. The electron-withdrawing nature of the two cyano groups significantly increases the acidity of the methylene (B1212753) protons, facilitating its participation in a variety of condensation and addition reactions.

This compound is a well-established reagent in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step.

The primary role of this compound in these reactions is often as a Michael acceptor, following an initial Knoevenagel condensation between 3-chlorobenzaldehyde (B42229) and malononitrile (B47326). This in-situ generated intermediate readily reacts with a variety of nucleophiles, triggering a cascade of reactions that lead to the formation of complex heterocyclic systems. The 3-chloro substituent on the phenyl ring can influence the electronic properties and reactivity of the molecule, and can also serve as a handle for further functionalization in the final product.

Research has demonstrated the utility of arylidenemalononitriles, including the 3-chloro derivative, in the synthesis of various carbocyclic and heterocyclic compounds. The reaction outcomes can often be tuned by careful control of reaction parameters such as the catalyst, solvent, and temperature.

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. Its ability to participate in cyclocondensation reactions with various binucleophiles has been extensively explored.

Pyridine (B92270) Derivatives: Multicomponent reactions involving this compound, an aliphatic amine, and another molecule of malononitrile can lead to the formation of highly substituted pyridine derivatives. The specific structure of the resulting pyridine can vary depending on the nature of the aliphatic amine used.

Interactive Data Table: Synthesis of Pyridine Derivatives

| Amine | Product Type | Reference |

| Methylamine | N-Methyldihydropyridine | researchgate.net |

| Diethylamine | 2-Dialkylaminopyridine | researchgate.net |

| Pyrrolidine | 2-Aminopyridine | researchgate.net |

Pyrrole (B145914) Derivatives: While direct synthesis of pyrroles from this compound is less common, it can be a precursor to intermediates that are then used to construct pyrrole rings.

Pyrazole Derivatives: Four-component reactions of an aromatic aldehyde like 3-chlorobenzaldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate (B1144303) are widely used for the synthesis of pyrano[2,3-c]pyrazole derivatives. In this reaction, this compound acts as a key intermediate.

Interactive Data Table: Synthesis of Pyrazole Derivatives

| Reactants | Product | Catalyst | Reference |

| 3-Chlorobenzaldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | 6-Amino-4-(3-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Piperidine | cmu.edu |

| 3-Chlorobenzaldehyde, Malononitrile, Hydrazine/Phenylhydrazine | Pyrazole derivatives | Choline chloride/urea (B33335) | mdpi.com |

Pyrimidine (B1678525) Derivatives: Three-component reactions of this compound, an aldehyde, and urea or thiourea (B124793) provide an efficient route to pyrimidine derivatives. These reactions often employ a heterogeneous base catalyst.

Interactive Data Table: Synthesis of Pyrimidine Derivatives

| Reactants | Product | Catalyst | Reference |

| 3-Chlorobenzaldehyde, Malononitrile, Urea/Thiourea | 4-(3-Chlorophenyl)-6-amino-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Nanosized MgO | researchgate.net |

| 3-Chlorobenzaldehyde, Malononitrile, Barbituric acid | Pyrano[2,3-d]pyrimidine derivatives | Copper-modified LDHs |

Catalyst and Ligand Development Research Based on this compound Scaffolds

The current body of scientific literature does not provide significant evidence of this compound or its direct derivatives being extensively used as scaffolds for the development of catalysts or ligands. While the heterocycles synthesized from this precursor may have potential applications in catalysis, dedicated research focusing on the this compound framework itself in this context appears to be limited. The search for catalysts and ligands derived from this specific scaffold did not yield targeted research findings. General principles of catalyst design suggest that the nitrogen-containing heterocycles produced from this compound could potentially act as ligands for metal catalysts; however, this remains a largely unexplored area of research.

Research into Its Use as a Precursor for Advanced Functional Materials

There is limited specific research detailing the use of this compound as a direct precursor for advanced functional materials such as conductive polymers or materials with specific optoelectronic properties. While malononitrile and its derivatives are known to be components in the synthesis of functional dyes and organic materials, dedicated studies focusing on the unique contributions of the this compound structure to material properties are not prominent in the available literature. The presence of the cyano groups suggests potential for polymerization and the formation of conjugated systems, which are desirable features for functional organic materials. However, extensive research and development in this specific application of this compound have not been widely reported.

Structure Activity Relationship Sar Studies on 3 Chlorobenzyl Malononitrile Analogs and Derivatives

Design Principles for Structural Modification of the (3-Chlorobenzyl)malononitrile Scaffold

The design of new analogs and derivatives of this compound is guided by established medicinal chemistry principles. These strategies aim to systematically probe the chemical space around the core scaffold to identify modifications that enhance potency, selectivity, and other pharmacologically relevant properties.

Systematic Variation of the Chlorobenzyl Moiety

The chlorobenzyl portion of the molecule offers a rich canvas for structural modifications. Key parameters that are systematically varied include the position and nature of the substituent on the phenyl ring. The location of the chlorine atom (ortho, meta, or para) can significantly impact the electronic and steric properties of the molecule, thereby influencing its binding affinity to a biological target.

For instance, studies on related benzylidenemalononitrile (B1330407) derivatives have shown that the position of substituents on the phenyl ring plays a crucial role in their biological activity. Research on benzylidenemalononitrile (BMN) derivatives has indicated that the physiological activity is significantly impacted by the substituent's position on the ring. Generally, a 2-substituted (ortho) position exhibits the highest activity, followed by a decrease in activity for the 3-substituted (meta) position, and a further reduction for the 4-substituted (para) position. nih.gov

Furthermore, replacing the chlorine atom with other functional groups, such as electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or other electron-withdrawing groups (e.g., nitro, cyano), can modulate the molecule's electronic profile and its ability to form specific interactions, like hydrogen bonds, with a target protein.

Table 1: Illustrative Data on the Impact of Benzyl (B1604629) Ring Substitution on Biological Activity (Hypothetical)

| Compound | Substituent at C3 | Target | IC50 (µM) |

| 1 | Cl | Kinase A | 5.2 |

| 2 | F | Kinase A | 7.8 |

| 3 | Br | Kinase A | 4.5 |

| 4 | CH3 | Kinase A | 12.1 |

| 5 | OCH3 | Kinase A | 15.6 |

Note: This table is for illustrative purposes to demonstrate the type of data generated in SAR studies and does not represent actual experimental results for this compound.

Modification of the Malononitrile (B47326) Functional Group

The malononitrile group is a key pharmacophoric feature, acting as a Michael acceptor and a hydrogen bond acceptor. Its modification is a critical aspect of SAR studies. One common strategy is the replacement of one or both cyano groups with other electron-withdrawing groups, such as esters or amides, to fine-tune the electronic properties and hydrogen bonding capacity of the molecule.

Another approach involves the introduction of substituents at the alpha-carbon of the malononitrile moiety. This can influence the molecule's conformation and steric interactions within a binding pocket. For example, in the context of tyrphostins, which are benzylidenemalononitrile derivatives, α-substitution has been explored to enhance potency and selectivity.

Correlation of Structural Features with Biological Target Interactions in vitro

The ultimate goal of structural modifications is to optimize the interaction of the compound with its biological target. In vitro assays are indispensable tools for quantifying these interactions and establishing a clear correlation between structural features and biological activity.

Studies on a series of malononitrile derivatives have demonstrated their potential as enzyme inhibitors. For example, a study investigating the inhibitory effects of malononitrile derivatives on Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), key enzymes in the pentose (B10789219) phosphate (B84403) pathway, revealed Ki constants ranging from 4.24 to 69.63 µM for G6PD and 1.91 to 95.07 µM for 6PGD. nih.gov This indicates that different derivatives exhibit varying potencies against these enzymes. The type of inhibition (e.g., competitive, non-competitive) can also be determined, providing further insights into the binding mechanism. nih.gov

Table 2: In vitro Inhibition of Pentose Phosphate Pathway Enzymes by Malononitrile Derivatives

| Compound | Target Enzyme | Ki (µM) | Type of Inhibition |

| Derivative 1 | G6PD | 4.24 ± 0.46 | Non-competitive |

| Derivative 2 | G6PD | 15.8 ± 2.1 | Non-competitive |

| Derivative 3 | 6PGD | 1.91 ± 0.12 | Non-competitive |

| Derivative 4 | 6PGD | 25.4 ± 3.5 | Competitive |

Source: Adapted from a study on the in vitro inhibition potency of malononitrile derivatives. nih.gov

Docking studies on benzylidene malononitrile derivatives targeting EGFR and HER-2 kinases have revealed different potential binding modes (A, B, C, D, and E) that are influenced by the substituents on the benzylidene ring. nih.gov For instance, compounds with a hydroxyl substituent tend to favor binding modes A and B, while those with a methoxy group prefer modes C, D, and E. nih.gov These different binding orientations can explain the observed selectivity of certain analogs for one kinase over the other.

Pharmacophore Modeling and Ligand-Based Design Approaches for Bioactive Compounds

In the absence of a crystal structure of the target protein, ligand-based methods such as pharmacophore modeling are invaluable. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

For a series of this compound analogs with known biological activities, a pharmacophore model can be generated by aligning the most active compounds and identifying their common chemical features. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. The best pharmacophore models for kinase inhibitors often include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic sites. nih.govwjgnet.com

Chemoinformatic Approaches to SAR Analysis and Data Mining

Chemoinformatics employs computational tools to analyze and rationalize the large datasets generated from SAR studies. Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique used to build mathematical models that correlate the chemical structures of compounds with their biological activities.

In a 3D-QSAR study of benzylidene malononitrile derivatives as EGFR and HER-2 kinase inhibitors, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to develop predictive models. nih.gov These models can provide insights into the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. Such models are crucial for predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. The use of online tools like AdmetSAR and SwissADME can also predict the pharmacokinetic properties of derivatives, further aiding in the selection of promising drug candidates. nih.gov

Emerging Research Frontiers and Future Directions

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The core of (3-Chlorobenzyl)malononitrile's utility lies in the high reactivity of its methylene (B1212753) (-CH2-) group. The adjacent nitrile groups acidify the protons on this carbon, making it a potent nucleophile upon deprotonation. While this fundamental reactivity is well-understood for malononitrile (B47326) derivatives in general, specific exploration into the novel reactivity of the 3-chloro isomer is an emerging field.

Future research is poised to move beyond standard reactions and explore unconventional transformations. The 3-chloro substituent, being electron-withdrawing with moderate steric bulk, can influence regioselectivity and stereoselectivity in complex multi-step reactions. A documented example of its reactivity is its use as a precursor in alkylation reactions. For instance, this compound can be deprotonated and subsequently alkylated to introduce additional functional groups, serving as a building block for more complex molecules. googleapis.com

A key area for future exploration is its use in the synthesis of diverse heterocyclic compounds. Malononitrile derivatives are renowned precursors for pyridines, pyrans, and thiazoles. The specific substitution pattern of this compound could lead to novel heterocyclic scaffolds with unique electronic and biological properties, which are yet to be systematically investigated.

Table 1: Documented Alkylation Reaction of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| This compound | 1-Bromo-2-chloroethane | Potassium carbonate | N,N-dimethylformamide | 2-(3-Chlorobenzyl)-2-(2-chloroethyl)malononitrile | 23% |

Data sourced from a US patent describing the synthesis of malononitrile compounds for pesticide compositions. googleapis.com

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis and derivatization of reactive compounds like this compound are particularly amenable to modern techniques such as flow chemistry. Continuous flow processes offer significant advantages over traditional batch reactions, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and the potential for full automation. rsc.orgresearchgate.net

For reactions involving the deprotonation of this compound, flow chemistry allows for the rapid generation and immediate use of the resulting carbanion, minimizing degradation and side reactions. This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The integration of this compound into automated synthesis platforms could enable the rapid generation of libraries of derivatives for high-throughput screening in drug discovery or materials science. researchgate.net Future work in this area would involve developing robust flow protocols for the synthesis of the parent compound and its subsequent "on-the-fly" functionalization to produce a diverse range of molecules.

Development of Advanced Spectroscopic Probes Utilizing the Compound and its Derivatives

Malononitrile and its derivatives are foundational components in the design of fluorescent probes and chemosensors. quora.comlongdom.org The core mechanism often involves a reaction, such as a Knoevenagel or Michael addition, between the malononitrile moiety and an analyte, which triggers a significant change in fluorescence (a "turn-on" or "turn-off" response). smolecule.com

While this compound itself has not been extensively studied for this purpose, it represents a promising scaffold for new spectroscopic probes. The 3-chlorobenzyl group can serve several roles:

Tuning Photophysical Properties: The chlorine atom can subtly alter the electronic properties of the fluorophore system generated upon reaction, potentially shifting the emission wavelength or enhancing the quantum yield.

Modulating Reactivity and Selectivity: The electronic and steric nature of the substituent can influence the rate and selectivity of the sensing reaction, allowing for the fine-tuning of the probe's response to specific analytes.

Enhancing Cellular Uptake: The lipophilicity imparted by the substituted benzyl (B1604629) group could be advantageous for bioimaging applications, facilitating the probe's entry into living cells.

Future research could focus on designing and synthesizing derivatives of this compound that can selectively detect ions, reactive oxygen species, or specific biomolecules.

Potential in Functional Materials Research and Advanced Chemical Agents

The strong electron-accepting nature of the malononitrile unit makes its derivatives valuable building blocks for functional organic materials, particularly in the field of electronics and nonlinear optics. These materials often rely on a donor-π-acceptor architecture, where the malononitrile group serves as a powerful acceptor.

The incorporation of the this compound unit into polymers or small molecules could be a strategic approach to developing new functional materials. The 3-chloro substituent can influence key material properties such as:

Solubility: Affecting the processability of the material in common organic solvents.

Morphology: Influencing the solid-state packing and thin-film formation, which are critical for the performance of organic electronic devices.

Electronic Levels: Modifying the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the material's optical and electronic characteristics.

Furthermore, benzylidenemalononitrile (B1330407) derivatives, which can be synthesized from benzylmalononitriles, are known for their use as chemical agents. smolecule.com While the ortho-chloro isomer is well-known, the properties of the meta-isomer in this context remain an area for potential investigation.

Future Avenues in Agrochemical Research and the Design Principles for Bio-active Malononitrile Compounds

The field of agrochemicals is continually searching for new molecular scaffolds to overcome challenges such as pest resistance. Malononitrile derivatives have been identified as having potential pesticidal, insecticidal, and fungicidal activities. googleapis.comlongdom.org The design of effective agrochemicals often involves the strategic placement of substituents on an aromatic ring to optimize biological activity, metabolic stability, and environmental persistence.

The 3-chlorobenzyl motif is a common feature in many bioactive molecules, including pesticides. Its presence in this compound makes this compound and its derivatives attractive candidates for agrochemical research. The design principles for creating bioactive compounds from this scaffold would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the malononitrile backbone (e.g., through alkylation or cyclization) and evaluating their biological activity to identify key structural requirements for potency.

Modulation of Physicochemical Properties: The 3-chloro substituent provides a handle to control lipophilicity, which is crucial for the compound's ability to penetrate biological membranes of target pests.

Metabolic Stability: The position of the chlorine atom can influence how the molecule is metabolized by the target organism and in the environment.

Future research will likely involve the synthesis of novel heterocycles and other complex structures derived from this compound and screening them for a broad range of agrochemical activities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Chlorobenzyl)malononitrile in a laboratory setting?

- Methodological Answer : A common approach involves reacting cyanoacetamide with phosgene in the presence of a catalyst (e.g., diethylamine or pyridine) and a solvent such as dichloromethane. The mass ratio of cyanoacetamide to catalyst to solvent is typically (2.5–3.5):(0.005–0.02):(7.5–10.5) under reflux conditions . Alternative routes include coupling reactions, such as the synthesis of 3-chloro-N-(3-chlorobenzyl)aniline derivatives via amine alkylation, as described in protocols for bioactive compound development .

Q. How can the purity of this compound be determined using analytical techniques?

- Methodological Answer : Gas chromatography (GC) with temperature optimization in the injection port (e.g., using solid-phase microextraction or vacuum traps) is effective for assessing dispersion properties and purity . Orthogonal experimental design (e.g., varying desorption solvents, temperatures, and times) can further optimize analytical conditions, ensuring reproducibility .

Q. What safety protocols should be followed when handling this compound in research laboratories?

- Methodological Answer : Adhere to NIOSH exposure limits (≤3 ppm as a time-weighted average) . Avoid contact with oxidizing agents, strong acids/bases, and ignition sources . Use dry chemical or CO₂ fire extinguishers for spills, and employ self-contained breathing apparatuses in fire scenarios . Store in airtight containers away from incompatible materials .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP or CAM-B3LYP) and basis sets (6-31G(d,p)) accurately calculate absorption maxima and molecular orbitals. Validation against experimental UV-Vis data (e.g., λmax ≈ 607 nm) ensures reliability . Exact-exchange terms in functionals improve thermochemical accuracy for atomization energies and ionization potentials .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : Compare calculated geometrical parameters (e.g., bond lengths, tautomer stability) with crystallographic data. For example, hydrogen bonding in crystal phases may explain deviations in C–N bond lengths between DFT predictions and X-ray results . Use multi-method validation (e.g., combining IR-LD spectroscopy and DFT) for structural assignments .

Q. How is this compound utilized in designing organic electronic materials?

- Methodological Answer : As an electron-deficient moiety, it serves as an acceptor in A–D–A type molecules for organic solar cells (OSCs). Synthetic routes involve coupling with donor units (e.g., dithienonaphthalene), followed by characterization via cyclic voltammetry and UV-Vis spectroscopy. Optimized functionals (e.g., B3LYP) predict charge-transfer properties .

Q. What role does this compound play in synthesizing bioactive compounds, and how is efficacy evaluated?

- Methodological Answer : It acts as a precursor in pyrazolo[1,5-a]pyrimidine derivatives, synthesized via refluxing with triethylamine in ethanol. Biological evaluation includes in vitro assays against carcinoma cell lines (e.g., MTT viability tests) and molecular docking to assess enzyme inhibition (e.g., MurA enzyme binding affinity) .

Q. How can orthogonal experimental design optimize reaction conditions for derivatives of this compound?

- Methodological Answer : Apply Taguchi or factorial design to variables like solvent polarity, temperature, and catalyst loading. For example, optimizing desorption conditions (e.g., solvent type, pH) improves yield and purity in derivative synthesis . Statistical tools (e.g., ANOVA) identify significant factors and interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.